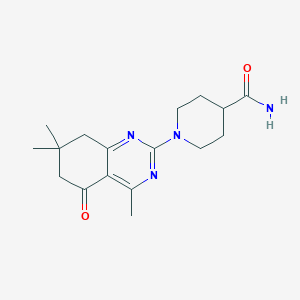

![molecular formula C23H13Cl2F3N2O B4615011 2-(3,4-二氯苯基)-N-[2-(三氟甲基)苯基]-4-喹啉甲酰胺](/img/structure/B4615011.png)

2-(3,4-二氯苯基)-N-[2-(三氟甲基)苯基]-4-喹啉甲酰胺

描述

Quinoline derivatives are a significant class of compounds in medicinal chemistry, offering a wide range of biological activities and applications in drug development. The specific compound mentioned appears to be a quinoline carboxamide derivative, characterized by additional functional groups that could influence its chemical behavior and potential applications in various fields, excluding drug usage and dosage information.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves strategic functionalization of the quinoline core. For example, the incorporation of chloro and trifluoromethyl groups could be achieved through halogenation and nucleophilic aromatic substitution reactions, respectively. While there's no direct study on this compound's synthesis, related research suggests that quinoline carboxamides can be synthesized through reactions involving quinoline-3-carboxylic acid precursors and suitable amides or anilines under specific conditions (Deng et al., 2021).

Molecular Structure Analysis

Quinoline derivatives often exhibit planar molecular structures, facilitating π-π stacking interactions critical for their biological activities. Structural analysis using techniques like X-ray crystallography or NMR spectroscopy can reveal the compound's conformation, including the orientation of substituted groups and potential intramolecular interactions (de Souza et al., 2015).

Chemical Reactions and Properties

The presence of functional groups such as dichlorophenyl and trifluoromethylphenyl in quinoline carboxamides can significantly influence their reactivity. These groups can partake in various chemical reactions, including nucleophilic substitution and coupling reactions. They also impact the compound's electronic properties, potentially affecting its reactivity and interaction with biological targets (Kitson et al., 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the quinoline core. These properties are essential for determining the compound's suitability for various applications, including its formulation into different pharmaceutical preparations (Zeyada et al., 2016).

Chemical Properties Analysis

The chemical properties of quinoline carboxamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their biological activity and chemical stability. The electron-withdrawing or donating nature of substituents like dichlorophenyl and trifluoromethylphenyl can modulate these properties, affecting the compound's pharmacological profile and stability (Palanki et al., 2000).

科学研究应用

镇痛和抗炎应用

2-(3,4-二氯苯基)-N-[2-(三氟甲基)苯基]-4-喹啉甲酰胺及其类似物已被研究其作为镇痛和抗炎剂的潜力。Mishra 等人 (1988) 对包括喹啉甲酰胺衍生物在内的辛可芬类似物进行的研究表明其具有有效的镇痛特性和良好的抗炎活性。这表明开发新的疼痛管理和抗炎药物是一个有希望的途径 (Mishra、Agrawal 和 Maini,1988)。

抗病原活性

喹啉衍生物的抗病原特性已得到探索,研究表明某些硫脲衍生物表现出显着的抗菌作用,特别是对铜绿假单胞菌和金黄色葡萄球菌。这些发现突出了喹啉化合物在开发具有抗生物膜特性的新型抗菌剂中的潜力,这可以增强对耐常规抗生素的细菌感染的治疗 (Limban、Marutescu 和 Chifiriuc,2011)。

外周苯二氮卓受体的放射性配体开发

喹啉-2-甲酰胺衍生物的研究也延伸到放射性配体开发的影像学领域。Matarrese 等人 (2001) 进行的一项研究探索了 N-[11C]甲基化喹啉-2-甲酰胺作为用于通过正电子发射断层扫描 (PET) 非侵入性评估外周苯二氮卓受体 (PBR) 的潜在放射性配体。这表明这些化合物在医学影像学中的用途,特别是用于体内 PBR 分布的定位,这可能对诊断和理解各种神经和精神疾病具有影响 (Matarrese 等人,2001)。

属性

IUPAC Name |

2-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2F3N2O/c24-17-10-9-13(11-18(17)25)21-12-15(14-5-1-3-7-19(14)29-21)22(31)30-20-8-4-2-6-16(20)23(26,27)28/h1-12H,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBQTLXEBRAMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-chloro-2-(2-chlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4614946.png)

![5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4614959.png)

![3-ethyl-1-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4614962.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4614968.png)

![4-allyl-3-[(2-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4614971.png)

![N-(2-furylmethyl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614979.png)

![2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4614983.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4614996.png)

![4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B4615016.png)

![3-(2-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4615029.png)